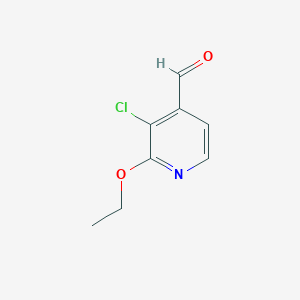

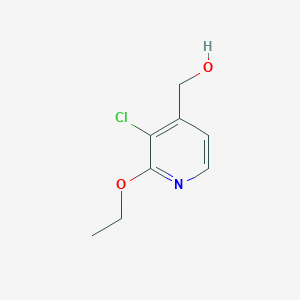

(3-Chloro-2-ethoxypyridin-4-yl)methanol

Übersicht

Beschreibung

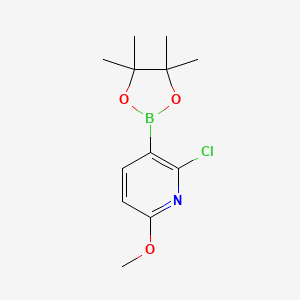

“(3-Chloro-2-ethoxypyridin-4-yl)methanol” is a chemical compound with the CAS Number: 2056110-45-1 . It has a molecular weight of 187.63 . The IUPAC name for this compound is (3-chloro-2-ethoxypyridin-4-yl)methanol .

Molecular Structure Analysis

The InChI code for “(3-Chloro-2-ethoxypyridin-4-yl)methanol” is 1S/C8H10ClNO2/c1-2-12-8-7 (9)6 (5-11)3-4-10-8/h3-4,11H,2,5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “(3-Chloro-2-ethoxypyridin-4-yl)methanol” has a molecular weight of 187.63 . The compound should be stored at a temperature of 2-8°C . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Catalysis

A study on the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a precursor for pharmacologically valuable products, used methanol as part of the solvent system. This research demonstrates the importance of methanol in facilitating stereoselective enzymatic reactions, which could be relevant to the handling and reaction conditions of (3-Chloro-2-ethoxypyridin-4-yl)methanol (Kluson et al., 2019).

Ligand Exchange Reactions

Ligand exchange reactions involving methoxide in the presence of alcohols have been studied, suggesting the reactivity of methanol-derived species towards various ligands. This reactivity could be extrapolated to understand the behavior of (3-Chloro-2-ethoxypyridin-4-yl)methanol in similar contexts (Klausmeyer et al., 2003).

Photochemical Synthesis

Photochemical studies on the reorganization of chloro-alkoxypyridinyl compounds in methanol under UV light to produce pentacyclic compounds highlight the potential of (3-Chloro-2-ethoxypyridin-4-yl)methanol in synthesizing complex organic structures. This method represents a green and convenient synthesis approach that could be applied to similar chemicals (Dalal et al., 2017).

Catalysis and Organic Synthesis

Research on catalyst-free domino reactions in methanol to synthesize furan derivatives underscores the solvent's role in facilitating organic transformations. Such studies imply that (3-Chloro-2-ethoxypyridin-4-yl)methanol could participate or be synthesized through similar catalytic processes in methanol (Zhao et al., 2020).

Environmental and Material Science Applications

The utilization of methanol as a probe in studying surface sites of metal oxide catalysts via adsorption and desorption provides a glimpse into the potential application of methanol-based compounds in materials science. This methodology could be adapted for compounds like (3-Chloro-2-ethoxypyridin-4-yl)methanol in exploring surface chemistry and catalysis (Wu et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-chloro-2-ethoxypyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-2-12-8-7(9)6(5-11)3-4-10-8/h3-4,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOZUNVCHUBHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283831 | |

| Record name | 4-Pyridinemethanol, 3-chloro-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-2-ethoxypyridin-4-yl)methanol | |

CAS RN |

2056110-45-1 | |

| Record name | 4-Pyridinemethanol, 3-chloro-2-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinemethanol, 3-chloro-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.